
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a butoxyethyl group and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the butoxyethyl and chloromethyl groups. For example, the reaction of cyclopropane with 2-butoxyethanol and chloromethyl chloride under suitable conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific substituents.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could produce a variety of substituted cyclopropane compounds.
科学的研究の応用
1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane may have applications in several scientific research areas, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying the effects of cyclopropane derivatives on biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of other chemicals or materials.
作用機序
The mechanism of action of 1-(2-Butoxyethyl)-1-(chloromethyl)cyclopropane would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological molecules.
類似化合物との比較
Similar Compounds
Similar compounds might include other cyclopropane derivatives with different substituents, such as:
- 1-(2-Butoxyethyl)-1-(bromomethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(hydroxymethyl)cyclopropane
- 1-(2-Butoxyethyl)-1-(methyl)cyclopropane
特性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC名 |
1-(2-butoxyethyl)-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C10H19ClO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChIキー |
FAFBJHNJSQVHJS-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
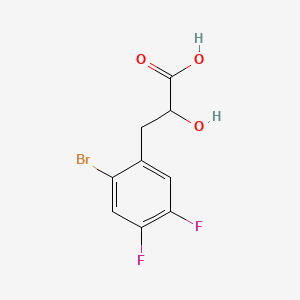
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
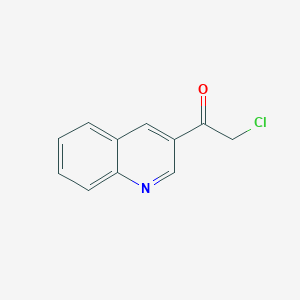
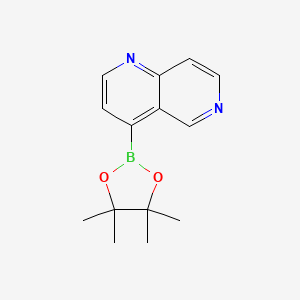
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
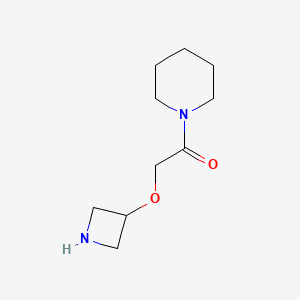
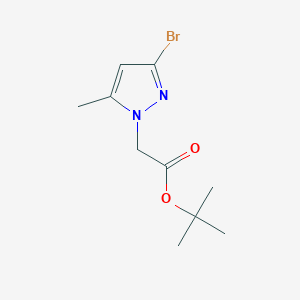
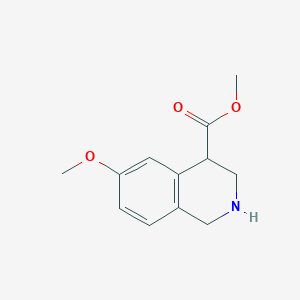
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)
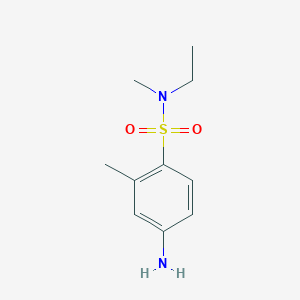
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)
